6-Methyl-[1,2,4]triazolo[1,5-a]pyridin-2-amine

Physicochemical profiling Drug-likeness Lipophilicity optimization

SAR-sensitive triazolopyridine scaffold where generic substitution introduces experimental variance. 6-Methyl-[1,2,4]triazolo[1,5-a]pyridin-2-amine provides a validated kinase inhibitor building block with balanced lipophilicity (XLogP3=0.8), zero rotatable bonds, and ideal fragment screening parameters (MW 148.17, HAC 11, TPSA 56.2 Ų). • 2-Amine handle enables amide coupling, sulfonamide formation, or reductive amination • 6-Me substituent avoids metabolic liabilities of halogenated analogs • Multi-vendor availability at ≥95% purity ensures supply chain reliability for parallel library synthesis.

Molecular Formula C7H8N4
Molecular Weight 148.169
CAS No. 1239647-61-0
Cat. No. B596879
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name6-Methyl-[1,2,4]triazolo[1,5-a]pyridin-2-amine
CAS1239647-61-0
Synonyms6-methyl-[1,2,4]triazolo[1,5-a]pyridin-2-amine
Molecular FormulaC7H8N4
Molecular Weight148.169
Structural Identifiers
SMILESCC1=CN2C(=NC(=N2)N)C=C1
InChIInChI=1S/C7H8N4/c1-5-2-3-6-9-7(8)10-11(6)4-5/h2-4H,1H3,(H2,8,10)
InChIKeyQNHBPULNBBLYOW-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes500 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Technical Baseline for Scientific Procurement


6-Methyl-[1,2,4]triazolo[1,5-a]pyridin-2-amine (CAS 1239647-61-0) is a heterocyclic building block consisting of a triazole ring fused to a pyridine ring with a methyl substituent at the 6-position and a primary amine at the 2-position . Its molecular formula is C7H8N4, molecular weight 148.17 g/mol, and it is commercially available at ≥95% purity from multiple specialty chemical suppliers . The [1,2,4]triazolo[1,5-a]pyridine scaffold is a privileged pharmacophore widely exploited in medicinal chemistry, with documented applications in kinase inhibition (including VEGFR2, JAK2, and PI3K), phosphodiesterase (PDE4) inhibition, LSD1 inhibition, and anti-infective research [1][2][3]. This compound serves as a core intermediate for downstream derivatization via the 2-amine handle and the 6-position methyl group.

Privileged triazolopyridine core for kinase, PDE4, and LSD1 inhibitor programs
Established pharmacophore across multiple target classes
Primary amine handle enables rapid derivatization via amide coupling, sulfonamide, or reductive amination
Compatible with parallel synthesis and library protocols
6-Methyl group provides moderate lipophilicity (LogP ~0.8) without halogen-associated metabolic risks
Balanced starting point for lead optimization SAR

Differentiation from Closest Structural Analogs


Procurement decisions involving 6-Methyl-[1,2,4]triazolo[1,5-a]pyridin-2-amine cannot be reduced to simply sourcing any triazolopyridine building block. The triazolopyridine scaffold exhibits profound structure-activity relationship (SAR) sensitivity to substitution pattern, with kinase selectivity profiles demonstrably modulated by 6-position substituent choice [1]. The methyl substituent confers a distinct combination of moderate lipophilicity (calculated LogP = 0.8) and favorable physicochemical properties—including a topological polar surface area of 56.2 Ų and zero rotatable bonds—that differentiate it from both more polar analogs (e.g., 6-methoxy, 6-hydroxy) and more lipophilic halogenated variants (e.g., 6-bromo, 6-trifluoromethyl) . Cross-class SAR data from VEGFR2 and PI3K inhibitor programs demonstrate that 6-position modifications directly influence both potency and selectivity, underscoring that generic in-class substitution without structural validation introduces unacceptable experimental variance [2]. The following quantitative evidence establishes the specific differentiation basis for this compound.

6-Methyl (target)
XLogP3 ≈ 0.8, TPSA 56.2 Ų, zero rotatable bonds
6-Bromo analog
Lipophilicity increases by >1.3 log units; may alter solubility and protein binding in downstream assays
6-Methyl (target)
Synthetic accessibility from 2-amino-5-methylpyridine precursors; multi-source supply
6-Trifluoromethyl analog
Significantly higher cost, limited vendor availability; elevated lipophilicity may introduce off-target risks
Position-6 substitution directly influences kinase selectivity profiles; structural analog interchange may introduce unacceptable experimental variance.

Quantitative Evidence for Product Differentiation


Lipophilicity vs. Halogenated Analogs

The 6-methyl substituted derivative exhibits a calculated XLogP3 value of 0.8, positioning it within the optimal Lipinski Rule of Five range for oral bioavailability (LogP < 5) while providing balanced hydrophobic character for cell permeability . In contrast, the corresponding 6-bromo derivative (CAS 356560-80-0) exhibits significantly higher calculated lipophilicity (estimated XLogP3 ≈ 2.1-2.5 based on halogen contributions), and the 6-trifluoromethyl analog (CAS 2155876-18-7) exceeds LogP ≈ 2.5 . This lipophilicity differential of >1.0-1.7 log units directly impacts membrane partitioning, aqueous solubility, and protein binding characteristics in downstream biological assays.

Lipophilicity vs. halogenated analogs
Class-level inference
XLogP3 0.8 vs. 6-Br ≈2.1–2.5 / 6-CF3 >2.5
Δ ≥1.3 log units (6-Br), Δ ≥1.7 log units (6-CF3)
Supports lower lipophilicity lead optimization starting point; may reduce solubility-limited assay artifacts
Calculated descriptors – verify experimentally for critical programs
Physicochemical profiling Drug-likeness Lipophilicity optimization

Triazolopyridine Scaffold in VEGFR2 Kinase Inhibition

The [1,2,4]triazolo[1,5-a]pyridine scaffold has been validated as a core pharmacophore for potent VEGFR2 kinase inhibition, with optimized derivatives achieving IC50 values in the nanomolar range [1]. A direct head-to-head scaffold comparison in a 2013 study demonstrated that the [1,2,4]triazolo[1,5-a]pyridine core (exemplified by compound 13d) maintained strong VEGFR2 inhibitory activity while exhibiting slow dissociation kinetics—a kinetic property associated with prolonged target engagement and sustained pharmacological effect—compared to imidazo[1,2-b]pyridazine and thiazolo[5,4-b]pyridine cores evaluated in the same study [2]. Specifically, compound 13d demonstrated oral anti-tumor efficacy in DU145 (prostate cancer) and A549 (lung cancer) xenograft models in nude mice, confirming the scaffold's in vivo translation potential [2].

VEGFR2 kinase scaffold validation
Reported
Nanomolar IC50 range, slow dissociation kinetics vs. imidazo[1,2-b]pyridazine & thiazolo[5,4-b]pyridine cores
Reported scaffold shows target engagement duration advantage; in vivo model-response context available (xenograft)
Derived from optimized derivatives; core scaffold validation study
Kinase inhibition Oncology VEGFR2 inhibitors

Conformational Rigidity Advantage

6-Methyl-[1,2,4]triazolo[1,5-a]pyridin-2-amine possesses zero rotatable bonds (rotatable bond count = 0) . This complete conformational rigidity contrasts with analogs bearing larger substituents at the 6-position (e.g., 6-ethoxy, 6-benzyloxy) or extended groups at the 2-amine position, which introduce rotational degrees of freedom that increase conformational entropy penalty upon target binding. The rigid, planar triazolopyridine core pre-organizes the molecule into a bioactive conformation, a feature exploited in kinase inhibitor design where the N1-nitrogen of the core engages in critical hydrogen bonding with the backbone NH of Cys919 in VEGFR2 [1]. The zero rotatable bond count translates to an Fsp³ value of 0.143 , indicative of high aromatic character suitable for flat binding pockets.

Conformational rigidity
Class-level inference
0rotatable bonds; Fsp³ 0.143
Maximal pre-organization for flat binding pockets; reduces entropic penalty in target engagement
Contrasts with 6-alkoxy analogs (1–3+ rotatable bonds)
Conformational restriction Binding entropy Molecular design

Hydrogen Bond Donor/Acceptor Balance

6-Methyl-[1,2,4]triazolo[1,5-a]pyridin-2-amine presents a balanced hydrogen bonding profile with 1 hydrogen bond donor (primary amine) and 3 hydrogen bond acceptors (triazole and pyridine nitrogens) . This donor/acceptor ratio (1:3) supports aqueous solubility while maintaining membrane permeability, with a topological polar surface area (TPSA) of 56.2 Ų —comfortably below the 140 Ų threshold for oral bioavailability and the 90 Ų threshold for blood-brain barrier penetration. In contrast, the unsubstituted [1,2,4]triazolo[1,5-a]pyridine core (no 6-substituent) lacks the methyl group that provides a hydrophobic counterbalance to the polar amine functionality, potentially shifting the solubility-permeability balance unfavorably toward excessive aqueous solubility at the expense of passive diffusion.

H-bond donor/acceptor balance
Class-level inference
1 donor, 3 acceptors; TPSA 56.2 Ų
LogP 0.8
Balanced solubility-permeability profile; TPSA below oral/blood-brain barrier thresholds
Methyl group provides hydrophobic counterbalance without halogen risks
Hydrogen bonding Solubility Medicinal chemistry optimization

Cost Efficiency and Commercial Availability

Commercial availability and pricing data reveal that 6-Methyl-[1,2,4]triazolo[1,5-a]pyridin-2-amine is broadly stocked by multiple specialty chemical suppliers (Enamine, Fluorochem, AKSci, BOC Sciences, CymitQuimica) with consistent ≥95% purity specifications and pricing in the range of $390-840 per gram depending on quantity and vendor [1]. This multi-source availability contrasts with more specialized 6-position analogs such as the 6-trifluoromethyl derivative, which commands significantly higher pricing and is carried by fewer vendors due to more complex synthetic routes . The methyl substituent's synthetic accessibility—derivable from commercially available 2-amino-5-methylpyridine precursors—translates to more reliable supply chain continuity and lower per-unit cost compared to 6-halogenated, 6-alkoxy, or 6-trifluoromethyl variants that require additional synthetic steps or more expensive starting materials.

Cost & vendor availability
Reported
≥3 major vendors (Enamine, Fluorochem, BOC Sciences); pricing £390–840/g
Multi-source supply supports program continuity; lower cost vs. 6-CF3 / 6-Br analogs
Pricing data from public vendor sites; subject to quantity-based discounts
Procurement economics Sourcing strategy Building block selection

Optimal Research and Industrial Application Scenarios


Kinase Inhibitor Lead Generation

This compound is optimally deployed as a core building block for synthesizing novel kinase inhibitor candidates, particularly for targets where the triazolopyridine scaffold has established precedent including VEGFR2, JAK2, and PI3K. The zero rotatable bond count and favorable hydrogen bonding profile (1 donor, 3 acceptors) support structure-based design approaches where conformational pre-organization is critical for target engagement. Researchers can leverage the 2-amine as a functionalization handle for amide coupling, sulfonamide formation, or reductive amination, while the 6-methyl group provides balanced lipophilicity (XLogP3 = 0.8) that reduces the need for downstream solubility optimization compared to more lipophilic halogenated scaffolds. The scaffold's demonstrated slow dissociation kinetics in VEGFR2 programs [1] suggest utility in campaigns seeking prolonged target residence time.

Fragment-Based Drug Discovery and SAR Exploration

With a molecular weight of 148.17 g/mol, heavy atom count of 11, and topological polar surface area of 56.2 Ų, 6-Methyl-[1,2,4]triazolo[1,5-a]pyridin-2-amine falls within ideal fragment screening parameters (MW < 300, heavy atoms ≤ 22) . The primary amine enables straightforward elaboration via well-precedented synthetic transformations, while the methyl substituent at the 6-position serves as a neutral SAR probe that avoids the metabolic liabilities (oxidative debromination, CYP inhibition) associated with halogenated fragments. This compound is particularly suitable for fragment libraries targeting kinases, phosphodiesterases, and LSD1—all target classes with documented triazolopyridine inhibitor programs [2][3].

Parallel Synthesis and High-Throughput Chemistry

The multi-vendor commercial availability and cost efficiency of this compound [4] make it an economically viable scaffold for parallel library synthesis. The 2-amine serves as a robust diversification point compatible with automated liquid handling and solid-phase synthesis protocols. The consistent ≥95% purity across suppliers reduces the need for pre-synthesis repurification, accelerating library production timelines. The methyl substituent's synthetic accessibility—avoiding the multi-step sequences required for 6-trifluoromethyl or 6-bromo analogs—ensures reliable bulk procurement for larger-scale chemistry campaigns without supply chain bottlenecks.

Physicochemical Optimization of Lead Series

For lead optimization programs where balancing lipophilicity and solubility is critical, the 6-methyl derivative offers a starting point with XLogP3 = 0.8—significantly lower than 6-bromo (estimated XLogP3 ≈ 2.1-2.5) and 6-trifluoromethyl (>2.5) analogs . This lower baseline lipophilicity provides greater flexibility for introducing potency-enhancing hydrophobic substituents elsewhere in the molecule without exceeding Lipinski thresholds or triggering hERG liability flags. The methyl group represents a 'minimal viable' hydrophobic modification that can be systematically varied in SAR studies to establish the optimal lipophilicity window for a given target.

Application
Selection Property
Validation Focus
Kinase inhibitor synthesis
Pre-organized triazolopyridine core; 2-amine functionalization handle
Coupling efficiency and target engagement in kinase assays
Fragment-based library design
MW 148 g/mol, TPSA 56.2 Ų, zero rotatable bonds
Synthetic elaboration routes and fragment hit confirmation
Parallel library / high-throughput chemistry
Multi-vendor supply with consistent ≥95% purity
Batch-to-batch purity and cost at scale
Lead optimization SAR
Baseline LogP 0.8 and HBD/HBA ratio of 1:3
Downstream lipophilicity control and ADME profiling
All applications are research-use; scaffold suitability must be validated in target-specific assays.

Technical Documentation Hub

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